1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring in this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 3-chloropyridazine to yield 6-(4-fluorophenyl)pyridazin-3-amine. The final step involves the reaction of this intermediate with N-propylpiperidine-4-carboxylic acid chloride under appropriate conditions to form the desired compound .
Chemical Reactions Analysis
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer and antihypertensive effects.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Norflurazon: Another herbicide agent.
These compounds share the pyridazine core but differ in their substituents and specific pharmacological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C19H23FN4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H23FN4O/c1-2-11-21-19(25)15-9-12-24(13-10-15)18-8-7-17(22-23-18)14-3-5-16(20)6-4-14/h3-8,15H,2,9-13H2,1H3,(H,21,25) |
InChI Key |
GLJUFQVIECPHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.